![molecular formula C19H21N5O5 B3011709 [9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid CAS No. 887197-79-7](/img/structure/B3011709.png)
[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of purine derivatives can be complex due to the presence of multiple reactive sites that can lead to a variety of products. For example, the synthesis of 2-amino-3-(purin-9-yl)propanoic acids involves the Strecker synthesis starting from 9-(2,2-diethoxyethyl)purines and 2-aminopurines . This suggests that the synthesis of our compound could also involve multi-step reactions, possibly starting from a purine base and introducing substituents through protective group strategies and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their reactivity and interaction with biological systems. The purine moiety is a key structural feature in nucleic acids and is known to participate in hydrogen bonding, which is essential for DNA and RNA structure and function. The additional substituents on the purine ring can significantly alter its electronic properties and steric hindrance, which in turn can affect its biological activity .
Chemical Reactions Analysis
The reactivity of purine derivatives can vary widely depending on the substituents present. For instance, 6-methoxypurines undergo aqueous acidic hydrolysis to yield a complex mixture of products, including methyl 5-amino-1-methylimidazole-4-carboxylate and 9-methylhypoxanthine . This indicates that the compound may also exhibit complex behavior under hydrolytic conditions, potentially leading to a variety of hydrolysis products.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The presence of methoxy and acetic acid groups in the compound suggests it may have moderate solubility in polar solvents and could exhibit acidic properties due to the acetic acid moiety. The electronic aspects of the molecule, such as the distribution of electron density across the purine ring, can affect its reactivity and interactions with other molecules, including potential biological targets .
Scientific Research Applications
Receptor Affinities and Agonistic Activity
- Research has shown that derivatives of pyrimido[2,1-f]purines, similar to the compound , exhibit affinities for 5HT1A and 5HT2A receptors. Some of these compounds demonstrate partial or full agonistic activity at pre- and post-synaptic 5HT1A receptors (Pawłowski et al., 1999).
Analgesic and Anti-inflammatory Properties
- A study involving 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives (closely related to the compound ) revealed significant analgesic and anti-inflammatory effects. Some derivatives were more active than the reference drug acetylsalicylic acid in tests like writhing and formalin tests (Zygmunt et al., 2015).
Synthesis and Chemical Properties
- There's research focused on the synthesis and chemical properties of similar compounds. For instance, a new method for synthesizing 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described, highlighting the reaction processes and structure establishment (Lichitsky et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-11-8-22(12-4-6-13(29-3)7-5-12)18-20-16-15(23(18)9-11)17(27)24(10-14(25)26)19(28)21(16)2/h4-7,11H,8-10H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFLMPSZHCYBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
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